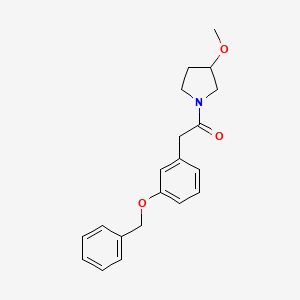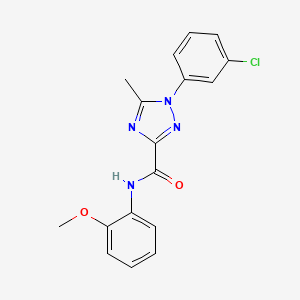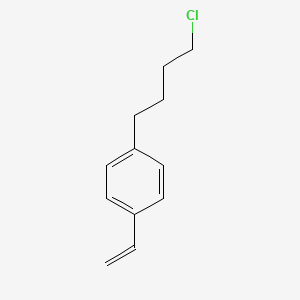
1-(4-Chlorobutyl)-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorobutyl)-4-vinylbenzene is an organic compound that features a vinyl group attached to a benzene ring, with a 4-chlorobutyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Chlorobutyl)-4-vinylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-vinylbenzene with 1-chlorobutane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of catalysts to enhance reaction rates and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chlorobutyl)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Reduction: The compound can be reduced to form saturated derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, sodium hydride.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Amines, thiols derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorobutyl)-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-(4-Chlorobutyl)-4-vinylbenzene exerts its effects involves its ability to participate in electrophilic and nucleophilic reactions. The vinyl group can undergo polymerization, while the 4-chlorobutyl group can engage in substitution reactions. These interactions are facilitated by the compound’s electronic structure, which allows it to act as both an electrophile and a nucleophile .
Comparación Con Compuestos Similares
1-(4-Chlorobutyl)-benzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
4-Vinylbenzyl chloride: Contains a benzyl chloride group instead of a 4-chlorobutyl group, leading to different reactivity patterns.
Uniqueness: 1-(4-Chlorobutyl)-4-vinylbenzene is unique due to the presence of both a vinyl group and a 4-chlorobutyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Propiedades
Fórmula molecular |
C12H15Cl |
|---|---|
Peso molecular |
194.70 g/mol |
Nombre IUPAC |
1-(4-chlorobutyl)-4-ethenylbenzene |
InChI |
InChI=1S/C12H15Cl/c1-2-11-6-8-12(9-7-11)5-3-4-10-13/h2,6-9H,1,3-5,10H2 |
Clave InChI |
IJCANENWEKVZCT-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-cyclohexyl-1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B13359824.png)
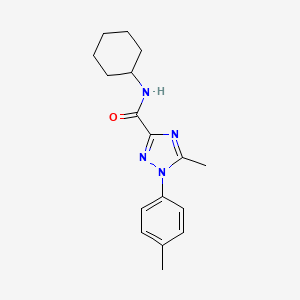
![4-Bromophenyl {3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13359834.png)
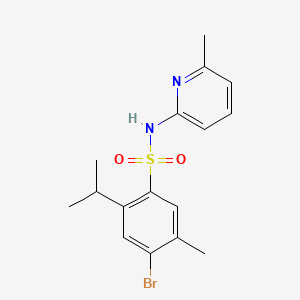
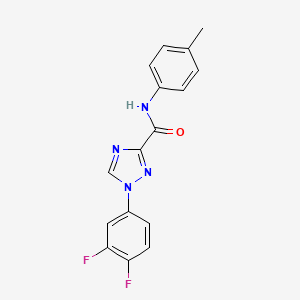
![3-[5-({[1-carboxy-2-(1H-indol-3-yl)ethyl]amino}methyl)-2-furyl]benzoic acid](/img/structure/B13359858.png)
![2-methyl-5-(piperidin-4-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13359861.png)

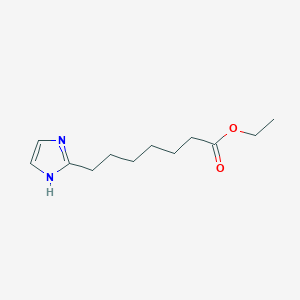
![5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one](/img/structure/B13359875.png)

